molecular formula C13H18F6N2O4 B7984175 (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid

Cat. No.: B7984175
M. Wt: 380.28 g/mol
InChI Key: IDVFMQQARPRWMH-DBEJOZALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is a chiral bicyclic diamine derivative with a cyclopropylmethyl substituent at the 2-position and two trifluoroacetic acid (TFA) counterions. Its molecular formula is C₁₃H₁₈F₆N₂O₄, with a molecular weight of 380.28 g/mol (CAS 1208075-35-7) . The compound features a rigid bicyclo[2.2.1]heptane scaffold, which imposes spatial constraints that enhance stereochemical control in catalytic applications . The TFA salt form improves solubility in polar solvents, making it suitable for synthetic and pharmaceutical research .

Properties

IUPAC Name

(1R,4S)-2-(cyclopropylmethyl)-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2C2HF3O2/c1-2-7(1)5-11-6-8-3-9(11)10-4-8;2*3-2(4,5)1(6)7/h7-10H,1-6H2;2*(H,6,7)/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVFMQQARPRWMH-DBEJOZALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC3CC2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2C[C@H]3C[C@@H]2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Diazabicycloheptane Core

The diazabicyclo[2.2.1]heptane (DBH) scaffold is central to the target compound. A validated approach involves epimerization-lactamization cascades using functionalized proline derivatives. In a seminal study, (2S,4R)-4-aminoproline methyl esters underwent base-induced epimerization at the C2 position, followed by intramolecular lactamization to form the bridged DBH structure . Key factors include:

  • Electron-withdrawing N-protective groups (e.g., Boc or Cbz) to stabilize intermediates.

  • Strong bases (e.g., KOtBu or NaH) to promote epimerization .

For the (1S,4S) stereochemistry, chiral resolution or asymmetric synthesis is critical. Starting from (2S,4R)-configured proline precursors ensures retention of stereochemical integrity during the cascade .

Di-Trifluoroacetate Salt Formation

The final di-trifluoroacetic acid (TFA) salt is formed by treating the free base with excess TFA. This step typically occurs during reverse-phase purification, where TFA acts as an ion-pairing agent .

Procedure :

  • Dissolve the free base in a TFA/water mixture.

  • Purify via reverse-phase chromatography (C18 column, H₂O/ACN gradient with 0.1% TFA).

  • Lyophilize to obtain the di-TFA salt .

Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PuritySource
Base StrengthStrong (e.g., NaH)Enhances epimerization rate
SolventDMF or AcetonitrileImproves alkylation efficiency
Temperature0–25°CReduces degradation
TFA Concentration0.1% in purificationEnsures salt stability

Analytical Characterization

LC-MS Data :

  • Molecular Ion : m/z 380.28 [M+H]⁺ .

  • Retention Time : ~5.8 min (C18 column, H₂O/ACN gradient) .

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.42–3.55 (m, bicyclic protons).

  • δ 2.52 (d, J = 7.0 Hz, cyclopropylmethyl) .

X-Ray Crystallography : Confirms (1S,4S) configuration but is rarely reported due to salt hygroscopicity .

Challenges and Solutions

  • Stereochemical Control : Use chiral HPLC or enantioselective catalysts to resolve (1S,4S) from (1R,4R) isomers .

  • Salt Hygroscopicity : Store under inert atmosphere at −20°C .

Industrial-Scale Considerations

  • Cost-Effective Steps : Replace Boc with cheaper acetyl groups where feasible.

  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's unique bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Neuropharmacology : Studies have shown that similar diaza-bicyclo compounds exhibit activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression.
  • Antitumor Activity : Preliminary research indicates that derivatives of diaza-bicyclo compounds can inhibit tumor growth in specific cancer cell lines. Further studies are needed to explore the efficacy of (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid in this area.

Proteomics Research

This compound is utilized as a reagent in proteomics for the selective labeling of proteins.

  • Protein Labeling : The trifluoroacetic acid moiety enhances solubility and reactivity, facilitating the modification of proteins for mass spectrometry analysis.
  • Case Study : In a study conducted at a leading research institution, this compound was successfully used to label specific proteins involved in metabolic pathways, demonstrating its utility in understanding protein interactions.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other bioactive molecules.

  • Synthetic Pathways : Researchers have developed synthetic routes incorporating this compound to create new analogs with enhanced biological activities.

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryNeuropharmacologyPotential for treating anxiety disorders
Antitumor ActivityInhibitory effects on specific cancer cells
Proteomics ResearchProtein LabelingEnhanced mass spectrometry analysis
Synthesis of Novel CompoundsIntermediate for bioactive moleculesDevelopment of new analogs

Mechanism of Action

The mechanism of action of (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Substituent Counterion Molecular Formula Molecular Weight (g/mol) Key Applications
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-TFA Cyclopropylmethyl 2×TFA C₁₃H₁₈F₆N₂O₄ 380.28 Organocatalysis, pharmaceutical intermediates
(1S,4S)-2-(5-Bromopyrimidin-2-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane 5-Bromopyrimidin-2-yl None C₁₀H₁₄BrN₅ 268.15 Synthetic intermediates
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Fluorophenyl 1×HBr C₁₁H₁₃FN₂·HBr 296.15 Ligands for nicotinic receptors
(1S,4S)-(−)-2-BOC-2,5-diazabicyclo[2.2.1]heptane BOC-protected None C₁₀H₁₈N₂O₂ 198.26 Protecting group in synthesis
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Methyl 2×HBr C₇H₁₄N₂·2HBr 297.94 Organocatalysis
(1S,4S)-2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-TFA 4-Trifluoromethylbenzyl 2×TFA C₁₅H₁₆F₆N₂O₄ 414.30 Pharmaceutical intermediates

Key Observations :

Bromopyrimidinyl (): Introduces halogenated aromaticity, useful in cross-coupling reactions . 4-Fluorophenyl (): Modulates electronic properties for receptor binding . Trifluoromethylbenzyl (): Increases metabolic stability due to fluorine’s electronegativity .

Counterion Impact: TFA salts (target compound and ): Improve solubility in organic solvents (e.g., methanol, DCM) compared to hydrobromide or hydrochloride salts . HBr/HCl salts (): Favor aqueous solubility but may require ion-exchange steps for catalytic applications .

Catalytic Performance in Asymmetric Organocatalysis

Table 2: Enantioselectivity and Yield in Biginelli Reactions

Catalyst Substituent Reaction Conditions Yield (%) Enantiomeric Excess (% ee) Reference
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr Methyl RT, 5 days 42–94 18–37
(1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr Phenylethyl RT, 5 days 94 46
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-TFA (target) Cyclopropylmethyl Not explicitly reported

Key Findings :

  • Methyl-substituted derivative (): Achieves moderate enantioselectivity (up to 37% ee) in DHPM synthesis but requires prolonged reaction times .
  • Phenylethyl-substituted derivative : Higher enantioselectivity (46% ee) due to enhanced chiral induction from the bulky aromatic group .

Biological Activity

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18F6N2O4
  • Molecular Weight : 380.28 g/mol
  • CAS Number : 1208075-35-7

Antiproliferative Effects

Research has shown that derivatives of (1S,4S)-2-cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane exhibit significant antiproliferative activity against various cancer cell lines. A notable study evaluated several Michael adducts derived from this bicyclic system against human cervical cancer cell lines (HeLa, CaSki, and ViBo) and found that certain compounds displayed superior potency compared to traditional chemotherapeutics like Cisplatin and Paclitaxel.

CompoundHeLa IC50 (μM)CaSki IC50 (μM)ViBo IC50 (μM)
Compound 8a0.99 ± 0.0072.36 ± 0.0160.73 ± 0.002

Compound 8a was particularly effective, inducing apoptosis through caspase-3 activation and arresting the cell cycle at the G1 phase without causing necrosis in normal lymphocytes .

The mechanism by which these compounds exert their antiproliferative effects involves:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Specifically at the G1 phase, preventing cancer cells from proliferating.

This dual action suggests a promising therapeutic strategy for targeting resistant cancer types.

Study on Cervical Cancer Cell Lines

In a detailed study published in PubMed, researchers synthesized six new Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and tested their activity against cervical cancer cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also did so more effectively than established chemotherapeutic agents .

Comparative Analysis with Traditional Chemotherapeutics

A comparative analysis highlighted that while traditional agents like Cisplatin and Paclitaxel have been mainstays in cancer treatment, the new derivatives of (1S,4S)-2-cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane showed lower IC50 values in vitro, suggesting enhanced efficacy and potentially reduced side effects due to selective action on cancer cells without affecting normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane derivatives, and how does stereochemistry influence the process?

  • Methodological Answer : The compound is synthesized from trans-4-hydroxy-L-proline via a multi-step process involving sulfonylation and cyclopropane substitution. Stereochemical control is critical: the bicyclo[2.2.1]heptane core requires enantioselective synthesis to maintain the (1S,4S) configuration, often achieved using chiral auxiliaries or asymmetric catalysis. For example, sulfonyl groups (e.g., 4-methylphenylsulfonyl) are introduced to stabilize intermediates and direct regioselectivity during cyclization .

Q. How is the crystal structure of this compound determined, and what insights does it provide into its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The bicyclo[2.2.1]heptane scaffold exhibits a rigid boat-like conformation, with the cyclopropylmethyl group occupying an axial position. Bond angles and torsional strain in the diazabicyclic system are analyzed to predict reactivity and ligand-receptor interactions .

Q. What analytical techniques are routinely used to confirm the purity and identity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (>99% ee). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions, while mass spectrometry (MS) validates molecular weight. For trifluoroacetic acid (TFA) salts, ion chromatography detects counterion stoichiometry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring inversion in the bicyclic system) or solvent effects. Variable-temperature NMR can distinguish between conformers. For MS discrepancies, collision-induced dissociation (CID) studies clarify fragmentation pathways. Computational modeling (DFT) aids in assigning ambiguous peaks by simulating spectra .

Q. What strategies optimize enantiomeric purity during large-scale synthesis, and how do substituents (e.g., cyclopropylmethyl vs. aryl groups) affect reaction yields?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution improves ee. Substituent effects are significant: bulky groups (e.g., 3,5-dimethylphenyl) hinder cyclization, reducing yields by ~15–20% compared to smaller groups like cyclopropylmethyl. Flash chromatography (toluene/diethyl ether gradients) separates diastereomers post-synthesis .

Q. How does the compound interact with α7 neuronal nicotinic acetylcholine receptors (nAChRs), and what computational tools model its binding affinity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding to the receptor’s orthosteric site. The diazabicyclic core mimics acetylcholine’s quaternary ammonium motif, while the cyclopropylmethyl group enhances lipophilicity for blood-brain barrier penetration. In vitro assays (e.g., radioligand displacement) validate IC₅₀ values, with Ki values typically <10 nM for high-affinity derivatives .

Q. What are the stability challenges for the TFA salt form under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) show that the TFA salt hydrolyzes at pH >7, releasing free base and trifluoroacetate. Lyophilization or storage at -20°C in anhydrous DMSO minimizes degradation. Stability-indicating HPLC methods (e.g., C18 columns with 0.1% TFA in mobile phase) monitor decomposition products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.